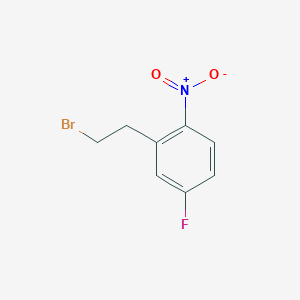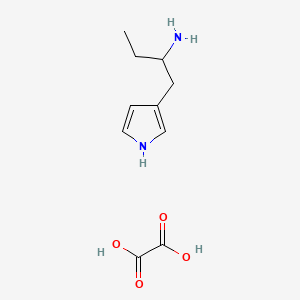
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is a compound that combines the structural features of pyrrole and butanamine with oxalic acid Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom, while butanamine is an aliphatic amine Oxalic acid is a dicarboxylic acid known for its strong acidic properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Reductive Amination: Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using reductive amination.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrole derivatives can undergo oxidation reactions, often leading to the formation of pyrrolidines or other oxidized products.
Reduction: Reduction reactions can convert pyrrole derivatives into more saturated compounds.
Substitution: Pyrrole can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidines, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrrole derivatives are known for their biological activity and are studied for their potential as pharmaceuticals.
Industry: These compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves its interaction with molecular targets and pathways in biological systems. The pyrrole ring can participate in various biochemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(1H-pyrrol-3-yl)ethan-1-amine: This compound has a similar pyrrole structure but with a shorter aliphatic chain.
N-substituted pyrroles: These compounds have various substituents on the nitrogen atom, leading to different chemical and biological properties.
Uniqueness: 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is unique due to its combination of pyrrole and butanamine structures with oxalic acid. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
oxalic acid;1-(1H-pyrrol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H14N2.C2H2O4/c1-2-8(9)5-7-3-4-10-6-7;3-1(4)2(5)6/h3-4,6,8,10H,2,5,9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MZPUUERUYXTGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CNC=C1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


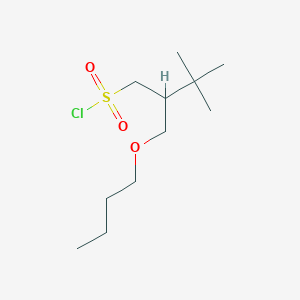
![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

![3-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13480280.png)
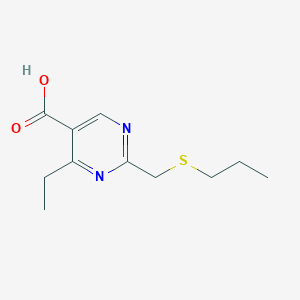

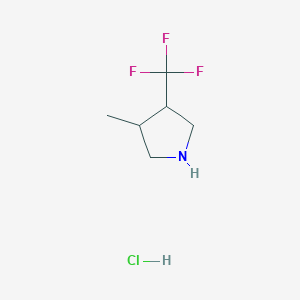
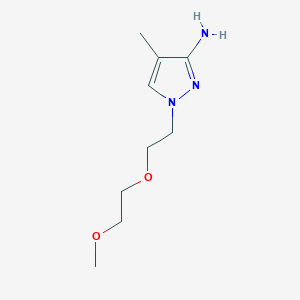
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
